molecular formula C6H7N3O2 B11779928 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid CAS No. 1781041-00-6

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid

Cat. No.: B11779928
CAS No.: 1781041-00-6
M. Wt: 153.14 g/mol
InChI Key: YCBASQHWEWFKIM-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound features a fused ring system combining pyrrole and triazole moieties, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an azide compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide, and a catalyst, such as copper(I) iodide, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the ring system .

Scientific Research Applications

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid
  • 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives

Uniqueness

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid is unique due to its specific ring fusion and carboxylic acid functional group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

1781041-00-6

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-c]triazole-6-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c10-6(11)5-2-1-4-3-7-8-9(4)5/h3,5H,1-2H2,(H,10,11)

InChI Key

YCBASQHWEWFKIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=NN2C1C(=O)O

Origin of Product

United States

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